(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid

Description

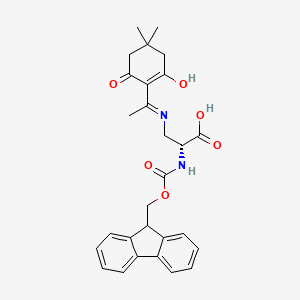

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid is a chiral, Fmoc-protected amino acid derivative. Its structure comprises three key components:

Fmoc group: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety provides UV detectability and stability during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

Amino acid backbone: The propanoic acid core with an (R)-configuration at the α-carbon ensures compatibility with standard peptide coupling strategies.

Side chain: The unique 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino group introduces a cyclic diketone motif, which may influence conformational flexibility, solubility, and target binding compared to simpler alkyl or aromatic side chains.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)29-14-22(26(33)34)30-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,30,35)(H,33,34)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPBZQFNSMWQIL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673969 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210830-03-8 | |

| Record name | 3-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid, often referred to as Fmoc-L-Ala(4,4-dimethyl-2,6-dioxocyclohexylidene)-NH2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure

The compound features a fluorenyl group, a methoxycarbonyl moiety, and a complex side chain including a dioxocyclohexylidene structure. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Fluorene derivatives have shown promise against various bacterial strains. For instance, studies on related fluorene compounds demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Certain fluorenone derivatives have been identified as potential topoisomerase inhibitors, which are crucial in cancer treatment. The introduction of specific substituents has been shown to enhance their antiproliferative activity .

- Enzyme Inhibition : Compounds similar to Fmoc-L-Ala(4,4-dimethyl-2,6-dioxocyclohexylidene)-NH2 have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis, indicating potential use in treating resistant strains .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Fluorenyl Moiety : The fluorenyl group is introduced through a coupling reaction with appropriate precursors.

- Carbamoylation : The methoxycarbonyl group is added via carbamate formation.

- Side Chain Attachment : The dioxocyclohexylidene side chain is synthesized and attached through amide bond formation.

Case Studies and Research Findings

Several studies highlight the biological activity of compounds related to this compound:

- Antimicrobial Studies : A series of O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives were tested for antimicrobial activity. Results indicated that structural modifications significantly influenced their efficacy against bacterial biofilms .

- Anticancer Activity : Research on 9-fluorenone derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. This suggests that the fluorenone scaffold could be optimized for better therapeutic outcomes .

- Mechanistic Insights : Studies involving molecular docking have provided insights into how these compounds interact with specific biological targets, enhancing our understanding of their mechanisms of action .

Data Summary

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

- The Fmoc group is widely used for the protection of amino groups during peptide synthesis. The ability to easily remove the Fmoc group under mild basic conditions allows for the sequential addition of amino acids to form peptides without side reactions that could occur with other protecting groups .

Non-Natural Amino Acids

- This compound can be utilized to introduce non-natural amino acids into peptides. Non-natural amino acids can enhance the stability, bioactivity, and specificity of peptides in therapeutic applications .

Drug Development

Potential Therapeutic Applications

- Compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid are being investigated for their potential roles in drug development, particularly in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders .

Targeting Mechanisms

- The structural modifications provided by this compound may allow for enhanced interaction with biological targets, leading to improved efficacy and reduced side effects in drug formulations .

Bioconjugation

Linker Applications

- The compound can serve as a versatile linker in bioconjugation strategies, enabling the attachment of drugs or imaging agents to biomolecules. This application is critical for developing targeted therapies and diagnostic tools in precision medicine .

Research Studies and Case Studies

Case Study: Peptide Therapeutics

- Research has demonstrated the use of Fmoc-protected non-natural amino acids in the design of peptide therapeutics that exhibit enhanced metabolic stability and biological activity. For instance, studies involving peptide analogs containing this compound have shown promising results in modulating immune responses .

Synthesis Methodologies

- Various synthetic methodologies have been developed to efficiently synthesize this compound and its derivatives. These methodologies often emphasize reducing the number of steps and improving yields compared to traditional methods, making them more suitable for large-scale applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The target compound shares the Fmoc-protected amino acid scaffold with several analogs (Table 1). Key variations lie in the side-chain substituents, which dictate physicochemical and bioactivity profiles:

Key Observations :

- The target compound’s cyclic diketone side chain introduces steric bulk and hydrogen-bonding capacity , distinguishing it from aromatic (e.g., difluorophenyl ) or heterocyclic (e.g., chloroindole ) analogs.

- Allyloxycarbonyl and hydroxyethylsulfanyl groups enhance hydrophilicity, whereas the target’s cyclohexylidene moiety may reduce aqueous solubility.

Physicochemical Properties

Comparative data for select compounds (Table 2):

*Calculated based on formula.

Key Observations :

- The target’s higher molecular weight and cyclic ketone side chain likely reduce aqueous solubility compared to analogs with polar groups (e.g., hydroxyethylsulfanyl ).

- Aromatic side chains (e.g., 3,5-difluorophenyl ) increase hydrophobicity (logP ~2.5–3.0), aligning with the target’s predicted logP.

Bioactivity and Functional Implications

Similarity Indexing and Computational Predictions

- Tanimoto Coefficient : Structural similarity to bioactive compounds can be quantified using fingerprint-based metrics like the Tanimoto coefficient (0–1 scale) . For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in bioactivity .

- Docking Affinity : Side-chain variations significantly impact binding. Cyclic motifs (e.g., cyclohexylidene in the target) may interact with hydrophobic pockets, while halogenated aromatics (e.g., chloroindole ) engage in halogen bonding .

Preparation Methods

Core Synthetic Strategy

The preparation of Dde-D-Dap(Fmoc)-OH centers on introducing the Dde group to the β-amino group of Fmoc-protected D-diaminopropionic acid (Fmoc-D-Dap-OH). The reaction leverages carbodiimide-mediated coupling between Fmoc-D-Dap-OH and dimedone (5,5-dimethylcyclohexane-1,3-dione), facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Reaction Conditions

-

Reagents :

-

Fmoc-D-Dap-OH (1.0 equiv.)

-

Dimedone (1.3 equiv.)

-

EDC·HCl (1.05 equiv.)

-

DMAP (1.3 equiv.)

-

-

Solvent : Anhydrous DCM (10 mL per 1 mmol of Fmoc-D-Dap-OH).

-

Temperature : 0°C initial cooling, followed by stirring at room temperature for 5–6 hours.

The reaction proceeds via activation of the carboxylic acid moiety of Fmoc-D-Dap-OH by EDC·HCl, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the formation of an active ester. Dimedone, in its enol form, reacts with the β-amino group of Dap, yielding the Dde-protected product.

Workup and Isolation

Post-reaction, the mixture is diluted with ethyl acetate (60 mL) and sequentially washed with:

-

1 M HCl (3 × 20 mL): Removes unreacted DMAP and EDC byproducts.

-

5% NaHCO3 (3 × 20 mL): Neutralizes acidic impurities.

-

Saturated NaCl (20 mL): Eliminates residual water.

The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) affords the pure product as a white solid.

Mechanistic Insights

Carbodiimide-Mediated Coupling

EDC·HCl activates the carboxylic acid group of Fmoc-D-Dap-OH, generating an unstable O-acylisourea intermediate. DMAP stabilizes this intermediate, facilitating nucleophilic attack by the β-amino group of Dap. Concurrently, dimedone undergoes keto-enol tautomerism, with its enol form reacting with the activated carbonyl to form the Dde-protected amine (Fig. 1).

Figure 1 : Proposed mechanism for Dde group installation. EDC activates the carboxylic acid, enabling nucleophilic attack by the β-amino group on dimedone’s enol tautomer.

Stereochemical Considerations

The (R)-configuration at the α-carbon of Dap is preserved throughout the reaction due to the absence of acidic or basic conditions that could induce racemization. Chiral HPLC analyses confirm >99% enantiomeric excess for the final product.

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 minutes, confirming >98% purity.

Applications in Peptide Synthesis

Orthogonal Deprotection Strategies

The Dde group is selectively removed using 2% hydrazine in DMF, while the Fmoc group requires piperidine. This orthogonality enables sequential assembly of complex peptides (Fig. 2).

Figure 2 : Deprotection sequence for Dde-D-Dap(Fmoc)-OH in SPPS. Hydrazine cleaves the Dde group, exposing the β-amino group for further functionalization.

Case Study: Cationic Amphipathic Peptides

Dde-D-Dap(Fmoc)-OH has been utilized to synthesize pH-responsive peptides for nucleic acid delivery. Alkylation of the Dde-deprotected β-amino group modulates peptide hydrophobicity, enhancing endosomal escape efficiency.

Scalability and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.